1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine
Overview
Description
1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine is a phospholipid that belongs to the class of glycerophospholipids. It is a zwitterionic molecule, meaning it contains both positive and negative charges, making it amphiphilic. This compound was first isolated by Miller and Miller in 1966 from the marine sponge Microciona prolifera.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine is synthesized through chemical synthesis methods. The common method involves using erucic acid and phosphoethanolamine as raw materials. The synthesis process includes a series of chemical reactions such as esterification and substitution reactions to produce the target compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxidized or reduced forms, and substituted phospholipids .
Scientific Research Applications
1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine has a wide range of scientific research applications:
Chemistry: Used in the study of lipid membranes and their properties.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential in drug delivery systems, particularly in nanomedicine.
Industry: Utilized in the formulation of various biochemical products and as a model compound for studying phospholipid behavior
Mechanism of Action
The mechanism of action of 1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine involves its ability to integrate into lipid bilayers due to its amphiphilic nature. This integration affects the fluidity and permeability of cell membranes, influencing various cellular processes. The molecular targets include membrane proteins and lipid rafts, which play crucial roles in signal transduction and cellular communication .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine
- 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine
- 1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine
Uniqueness
1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine is unique due to its long-chain erucic acid residues, which confer distinct physical and chemical properties compared to other phospholipids. These properties include higher melting points and unique interactions with other lipid molecules, making it particularly useful in specialized research applications .
Properties
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-docos-13-enoyl]oxypropyl] (Z)-docos-13-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H94NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-48(51)55-45-47(46-57-59(53,54)56-44-43-50)58-49(52)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,47H,3-16,21-46,50H2,1-2H3,(H,53,54)/b19-17-,20-18-/t47-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZSMBBOZFITID-FRWASNMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H94NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
856.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | PE(22:1(13Z)/22:1(13Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0009535 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
904304-57-0 | |
Record name | 1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0904304570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-DIERUCOYL-SN-GLYCERO-3-PHOSPHOETHANOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3J2D986J5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.